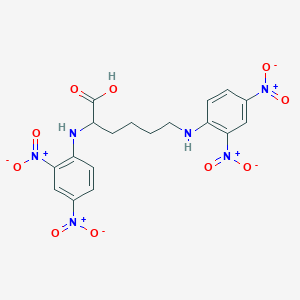

双(二硝基苯基)赖氨酸

描述

Bis(dinitrophenyl)lysine, also known as Bis(dinitrophenyl)lysine, is a useful research compound. Its molecular formula is C18H18N6O10 and its molecular weight is 478.4 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(dinitrophenyl)lysine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(dinitrophenyl)lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dinitrophenyl)lysine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质功能和翻译后修饰

双(二硝基苯基)赖氨酸在翻译后修饰 (PTMs) 的研究中发挥着重要作用,特别是赖氨酸琥珀酰化。这种修饰对于改变蛋白质功能和控制真菌中的细胞过程至关重要。 了解赖氨酸琥珀酰化可以让人们深入了解真菌的生物学,并可能为控制霉菌毒素提供新的临床方法 .

肌肉蛋白结构和功能

研究表明,双(二硝基苯基)赖氨酸会影响肌肉蛋白(如肌球蛋白)的结构。 该化合物与肌球蛋白的相互作用,尤其是在消除巯基后,可以提供有关蛋白质结构变化及其对肌肉收缩和其他特性的影响的有价值信息 .

酶活性调节

双(二硝基苯基)赖氨酸被骨骼肌肌球蛋白吸收与酶活性变化有关。 研究表明,用该化合物部分阻断巯基可以取代重肌球蛋白区域中的大肽段,影响腺苷三磷酸酶活性 .

生物学过程研究技术

双(二硝基苯基)赖氨酸用于传统的研究技术来研究生物学过程。 它在用于识别琥珀酰化位点的预测工具中的作用也很重要,它提供了对 PTMs 及其对各种生物功能影响的更深入理解 .

病理过程发展

了解双(二硝基苯基)赖氨酸对 PTMs 的影响可以阐明某些病理过程的发展。 这种知识对于探索与蛋白质功能障碍相关的疾病中的新治疗策略和干预措施至关重要 .

次级代谢产物控制

双(二硝基苯基)赖氨酸对 PTMs 影响的研究扩展到真菌中次级代谢产物 (SMs) 的控制。 这项研究有助于开发新的生物技术应用,并提高我们管理真菌病原体的能力 .

作用机制

Target of Action

Bis(dinitrophenyl)lysine, also known as DI-DNP-L-LYSINE, primarily targets myosin , a motor protein found in muscle tissue . Myosin plays a crucial role in muscle contraction and is responsible for the conversion of chemical energy into mechanical work .

Mode of Action

DI-DNP-L-LYSINE interacts with myosin by binding to its sulphydryl groups . The absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . This interaction results in structural changes in myosin, particularly in the heavy meromyosin region .

Biochemical Pathways

The interaction of DI-DNP-L-LYSINE with myosin affects the adenosinetriphosphatase activity of the protein . After mild treatment with DI-DNP-L-LYSINE, the enzyme activity is considerably enhanced, but after more intensive treatment, it is completely inhibited . This suggests that DI-DNP-L-LYSINE can modulate the biochemical pathways involving myosin and ATP hydrolysis .

Result of Action

The binding of DI-DNP-L-LYSINE to myosin results in structural changes in the protein, which can affect its function . For instance, the adenosinetriphosphatase activity of myosin or heavy meromyosin whose sulphydryl groups had been partially blocked was accompanied by an increase in the amount of DI-DNP-L-LYSINE absorbed . This suggests that the compound can modulate the enzymatic activity of myosin, potentially influencing muscle contraction.

Action Environment

Environmental factors such as temperature and ionic strength can influence the action of DI-DNP-L-LYSINE. For instance, the absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . Additionally, the compound should be stored in a cool, dry place to avoid reactions with oxidizing agents .

生化分析

Biochemical Properties

Bis(dinitrophenyl)lysine has been found to interact with muscle fibers, inhibiting their contraction

Cellular Effects

In muscle cells, Bis(dinitrophenyl)lysine has been observed to inhibit contraction This suggests that it may influence cell function by affecting the processes that drive muscle contraction

Molecular Mechanism

It is suggested that Bis(dinitrophenyl)lysine inhibits muscle contraction by displacing accessible polypeptide chains of myosin that are essential for the contractile mechanism .

属性

IUPAC Name |

2,6-bis(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O10/c25-18(26)15(20-14-7-5-12(22(29)30)10-17(14)24(33)34)3-1-2-8-19-13-6-4-11(21(27)28)9-16(13)23(31)32/h4-7,9-10,15,19-20H,1-3,8H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVSVNWYIWINEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-49-8 | |

| Record name | NSC89640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N2,N6-bis(2,4-dinitrophenyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

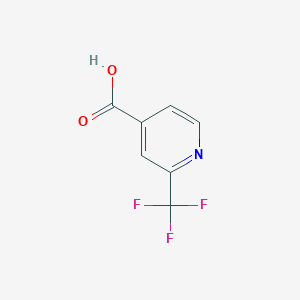

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)

![2-[(4-methoxyphenyl)methylideneamino]ethanol](/img/structure/B158360.png)